N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride
Description
N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride (CAS: 1803609-04-2) is a synthetic organic compound primarily utilized in research and development (R&D) settings. Its structure features a thiolan-3-amine backbone substituted with a 2-(morpholin-4-yl)ethyl group, with two hydrochloride counterions enhancing solubility for experimental applications . The morpholine ring and ethylamine linkage are critical functional motifs, often employed in medicinal chemistry to modulate physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)thiolan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.2ClH/c1-8-14-9-10(1)11-2-3-12-4-6-13-7-5-12;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNNLYWOPDQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NCCN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Data Table:
Reductive Amination Approach
An alternative route employs reductive amination to couple morpholine and thiolan-3-amine derivatives:
- Reactants : 2-(Morpholin-4-yl)acetaldehyde and thiolan-3-amine.
- Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 (acetic acid buffer), room temperature.
- Mechanism : The aldehyde reacts with the amine to form an imine intermediate, which is reduced to the secondary amine.
Advantages:
- Avoids harsh chlorination steps.
- Higher functional group tolerance.
Patent-Based Synthesis (Analogous Method)
A Chinese patent (CN101333199A) describes synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine via chlorination and substitution. Adapting this protocol:
- Chlorination : Treat 2-(morpholin-4-yl)ethanol with SOCl₂ to generate 2-(morpholin-4-yl)ethyl chloride.
- Amination : React with thiolan-3-amine under basic conditions.
Critical Analysis of Methods
| Method | Pros | Cons |
|---|---|---|
| Nucleophilic Substitution | High yield, scalable | Requires toxic SOCl₂, harsh conditions |
| Reductive Amination | Mild conditions, fewer byproducts | Requires aldehyde precursor |
| Patent Adaptation | Proven industrial applicability | Limited specificity for target compound |
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or thiolane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted morpholine or thiolane derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing thiolane moieties exhibit promising anticancer properties. N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride has been investigated as a potential lead compound in the development of new anticancer agents. Its ability to interact with biological targets involved in cancer cell proliferation and survival pathways is of particular interest.
1.2 Neurological Disorders
The morpholine group in the compound is known for its neuroactive properties. Studies have shown that derivatives of morpholine can modulate neurotransmitter systems, making this compound a candidate for research into treatments for neurological disorders such as schizophrenia and depression.
Biochemical Applications
2.1 Protein Binding Studies
this compound has been utilized in studies aimed at understanding protein-ligand interactions. Its structural features allow it to serve as a probe in binding assays, helping to elucidate the mechanisms of action of various proteins and enzymes.
2.2 Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic pathways. Research is ongoing to evaluate its efficacy against specific enzymes that play critical roles in disease states.
Material Science
3.1 Polymer Synthesis
Due to its reactive amine and thiolane functionalities, this compound can be incorporated into polymer matrices. This application is particularly relevant in the development of smart materials that respond to environmental stimuli.
3.2 Coatings and Adhesives
The compound's chemical properties lend themselves to use in formulating advanced coatings and adhesives, where durability and resistance to environmental factors are essential.
Case Study: Anticancer Research
In a study published in 2023, researchers synthesized a series of thiolane derivatives, including this compound, which demonstrated selective cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study: Neuropharmacology
A 2024 study explored the effects of morpholine-based compounds on serotonin receptors, highlighting the potential of this compound as a modulator for anxiety-related behaviors in animal models.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with Morpholine-Ethyl Motifs
The 2-(morpholin-4-yl)ethyl group is a recurring substituent in bioactive molecules. Key comparisons include:
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones (Compounds 6c–f)
- Synthesis : Synthesized by reacting 5-alkyl-6-(substituted benzyl)-2-thiouracils with N-(2-chloroethyl)morpholine hydrochloride, yielding 63%–74% of products .
- Biological Activity : Exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Bacillus species, with compound 6f showing dual antibacterial and antifungal effects .
- Key Difference: Unlike the target compound, these analogs possess a thiopyrimidinone core, which may enhance hydrogen-bonding interactions with microbial targets.
Morpholinoethyl-Substituted Cannabinoid Analogs (Compounds 16–18)
- Structure: Feature a 2-(morpholin-4-yl)ethyl group attached to a carboxamido-quinoline core .
- Biological Activity: Demonstrated reduced binding affinity (e.g., 16: Ki = 221 nM) to cannabinoid receptors compared to non-morpholine analogs (e.g., 3: Ki = 16 nM), highlighting context-dependent efficacy of the morpholine-ethyl motif .
Dihydrochloride Salts in Drug Development
Dihydrochloride salts are commonly employed to improve aqueous solubility. Examples from the literature include:
- Azoamidine Initiators : e.g., 2,2’-azobis[2-methyl-N-(phenylmethyl)propionamidine]dihydrochloride, used for radical polymerization .
- Comparison : While the target compound’s dihydrochloride form aids R&D solubility, its amine-thiolan backbone differs markedly from azoamidines, which are reactive initiators rather than therapeutic candidates .
Antimicrobial Activity of Morpholine-Containing Compounds
A comparative analysis of antimicrobial efficacy is summarized below:
Key Insight: The morpholine-ethyl group enhances antibacterial activity in thiopyrimidinones but shows variable effects depending on the core structure. The target compound’s thiolan-3-amine scaffold may offer unique steric or electronic properties yet to be explored.
Impact of Morpholine-Ethyl Substitution on Binding Affinity
- Negative Example: In cannabinoid analogs, the 2-(morpholin-4-yl)ethyl group reduced receptor affinity by 14-fold compared to alkyl chains, suggesting steric hindrance or unfavorable polar interactions in certain targets .
- Positive Example: In thiopyrimidinones, the same group improved microbial target engagement, likely due to enhanced solubility or hydrogen-bonding capacity .
Contradiction : The morpholine-ethyl motif’s efficacy is context-dependent, underscoring the need for target-specific optimization.
Q & A
What are the established synthetic routes for N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride, and how does hydrochloric acid participate in salt formation?
Basic
A common approach involves coupling morpholine derivatives with thiolan-3-amine intermediates via nucleophilic substitution or reductive amination. Hydrochloric acid is critical in the final step to protonate the amine, forming the dihydrochloride salt. This step enhances solubility and crystallinity, as seen in analogous syntheses where HCl is used to deprotect amine groups and precipitate the product . Reaction optimization (e.g., stoichiometry, temperature) is essential to minimize byproducts and ensure high yield.
Which analytical techniques are most reliable for assessing the purity of this compound?
Basic
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, coupled with mass spectrometry for molecular confirmation. For example, a related morpholine-containing compound (95% purity) was validated using reverse-phase HPLC with a C18 column and acetonitrile/water gradients . Karl Fischer titration is recommended for quantifying residual water, which is critical for hygroscopic hydrochloride salts.
How can X-ray crystallography resolve structural ambiguities in morpholine-containing compounds like this dihydrochloride?
Basic
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, hydrogen bonding, and counterion placement. A dichlorido-morpholinyl complex was structurally characterized at 100 K, revealing bond lengths (mean C–C = 0.003 Å) and confirming the morpholine ring’s chair conformation . For dihydrochlorides, this method can clarify protonation sites and chloride coordination.
What risk assessment protocols are critical when handling intermediates like morpholine or chlorinated reagents in this compound’s synthesis?
Advanced
A pre-experiment hazard analysis is mandatory. For example, morpholine requires distillation over CaH₂ to remove moisture, and chlorinated solvents (e.g., methylene chloride) demand strict ventilation due to toxicity . Protocols should align with ACS guidelines, including spill containment, PPE (gloves, goggles), and waste disposal for reactive intermediates. Computational tools like EPA’s CHEM21 can predict toxicity profiles.
How should researchers address contradictions between analytical data (e.g., NMR vs. elemental analysis) for this compound?
Advanced
Discrepancies often arise from residual solvents or polymorphic forms. For instance, a 95% purity claim via HPLC may conflict with elemental analysis due to hydrate formation. Cross-validate using multiple techniques:
- Solid-state NMR to detect crystallographic water.
- Thermogravimetric analysis (TGA) to quantify hydrate loss.
- PXRD to identify polymorphs .
Document all conditions (humidity, temperature) to trace anomalies.
What strategies optimize solubility and stability of this dihydrochloride in aqueous buffers for biological assays?
Advanced
The dihydrochloride’s solubility depends on pH and counterion effects. For related morpholine derivatives, buffering at pH 4–5 (citrate or acetate) minimizes decomposition. Co-solvents (e.g., 10% DMSO) enhance solubility without precipitating chloride ions. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways, such as morpholine ring oxidation .
How do temperature and humidity affect the stability of crystalline this compound?
Advanced
Hydrochloride salts are prone to deliquescence under high humidity. Controlled storage (desiccators, argon atmosphere) is critical. A structurally similar compound showed no decomposition at 25°C/60% RH over 6 months but degraded at >40°C via Hoffman elimination, detected by LC-MS . Dynamic vapor sorption (DVS) studies can quantify hygroscopicity and guide packaging choices.
What computational methods predict the reactivity of the morpholine moiety in this compound under catalytic conditions?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the morpholine nitrogen, predicting nucleophilicity in reactions like Pd-catalyzed couplings. For example, studies on nickel-catalyzed aminations used DFT to optimize ligand-metal interactions. Molecular dynamics simulations can further assess solvation effects on reaction kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
